Ozagrel impurity IV

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. pharmainfo.inglobalpharmatek.com This process is fundamental to ensuring the quality, safety, and efficacy of an API like Ozagrel. aquigenbio.com The impurity profile serves as a unique fingerprint for a drug substance, providing valuable insights into the manufacturing process's consistency and control. aquigenbio.commedwinpublishers.com By understanding and monitoring the impurity profile, manufacturers can optimize production processes to minimize the formation of unwanted substances, leading to a higher quality and more cost-effective API. aquigenbio.com A comprehensive impurity profile is essential for the validation of analytical methods and is a mandatory component of regulatory submissions for new drug applications. pharmainfo.inglobalpharmatek.com

Regulatory Framework for Impurity Control in Pharmaceutical Development

A robust international regulatory framework governs the control of impurities in pharmaceuticals to ensure patient safety. researchgate.net This framework is primarily led by the International Conference on Harmonisation (ICH) and is adopted by major global pharmacopoeias.

The ICH has established a series of guidelines that provide a scientific and risk-based approach to controlling impurities. Key guidelines relevant to impurities like Ozagrel impurity IV include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the qualification and control of impurities in the API itself. It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. biotech-spain.comjpionline.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that arise during the formulation of the final drug product, known as degradation products. biotech-spain.comeuropa.eu

ICH Q3C(R9): Guideline for Residual Solvents This guideline controls residual solvents used in the manufacturing process, classifying them based on their toxicity risk. biotech-spain.comfbpharmtech.com

ICH Q3D(R2): Guideline for Elemental Impurities This guideline manages impurities from inorganic sources, such as residual metals from catalysts or manufacturing equipment. biotech-spain.comsigmaaldrich.comeuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for assessing and limiting impurities that have the potential to be mutagenic and cause cancer. jpionline.orgedqm.eu

These guidelines create a harmonized approach, ensuring that medicines meet uniform global standards for quality and safety. biotech-spain.com

Table 1: ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification of Impurities (This table is interactive. Users can sort and filter the data.)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A/Q3B guidelines. jpionline.orgeuropa.eu

Global pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have incorporated the ICH guidelines into their official monographs and general chapters. simsonpharma.comsigmaaldrich.com These pharmacopoeias provide legally recognized standards of quality for medicines. uspnf.com Monographs for specific drug substances often list known, specified impurities and provide analytical methods for their detection and quantification. fbpharmtech.comedqm.eu Compliance with these standards is mandatory for a pharmaceutical product to be marketed in a specific region. sigmaaldrich.com Both the USP and EP have chapters dedicated to the control of organic, inorganic, and residual solvent impurities, aligning with the ICH framework. edqm.euuspnf.comreagecon.com

Structure

2D Structure

3D Structure

Properties

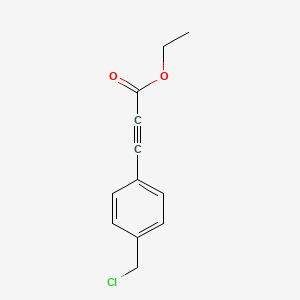

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |

InChI |

InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |

InChI Key |

UHLUMANHYXDFIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Mechanisms of Formation for Ozagrel Impurity Iv

Impurity Formation during Ozagrel Chemical Synthesis Pathways

The synthesis of Ozagrel, (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid, involves multiple steps where impurities can arise from side reactions, residual starting materials, intermediates, or by-products.

Side Reactions of Starting Materials and IntermediatesThe synthesis of Ozagrel typically involves the reaction of 4-(bromomethyl)benzoate (B8499459) derivatives with imidazole (B134444), followed by further reactions to form the acrylic acid side chain. A common synthetic route might involve a Claisen-Schmidt condensation between 4-(1H-imidazol-1-yl)benzaldehyde and an acetate (B1210297) equivalent.

Side reactions involving these intermediates can lead to impurity formation. For instance, the starting material 4-(1H-imidazol-1-yl)benzaldehyde could undergo self-condensation or oxidation to the corresponding benzoic acid under certain conditions. Incomplete reactions would also result in the presence of starting materials or key intermediates in the final product, which would be classified as impurities.

Role of Reagents and Solvents in Impurity GenerationThe choice of reagents and solvents plays a critical role in controlling impurity profiles. For example, in a synthesis step converting Ozagrel to an acyl chloride intermediate using thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF), residual reagents can lead to impurities.nih.govfrontiersin.orgStrong bases like sodium hydroxide, often used in condensation reactions, can catalyze unintended side reactions if not carefully controlled.mdpi.commdpi.com

Solvents can also be a source of impurities. For instance, if methanol (B129727) is used as a solvent in the final ester hydrolysis step, incomplete saponification could lead to the corresponding methyl ester of Ozagrel as an impurity. The presence of metallic impurities from reactors or catalysts can also catalyze unwanted side reactions. nih.govnih.gov

By-product Formation in Specific Synthetic Steps (e.g., Halogenation, Alkylation, Saponification)Specific chemical transformations in the synthesis of Ozagrel are prone to by-product formation.

Alkylation: The alkylation of imidazole with a benzyl (B1604629) halide derivative is a key step. Over-alkylation is a potential side reaction, leading to the formation of imidazolium (B1220033) salts. Positional isomers could also form if the starting materials allow for it.

Halogenation: If a halogenation step is employed, for example, to create a reactive intermediate, side reactions such as poly-halogenation or halogenation at unintended positions on the aromatic ring could occur.

Saponification: The final step in many syntheses of Ozagrel involves the hydrolysis (saponification) of an ester precursor to yield the carboxylic acid. Incomplete hydrolysis is a common source of ester impurities. Furthermore, under harsh basic conditions, degradation of the molecule could occur. nih.gov

| Synthetic Step | Potential By-product/Impurity | Plausible Formation Mechanism |

| Alkylation | Imidazolium Salt | Over-alkylation of the imidazole nitrogen. |

| Condensation | Self-condensation product of aldehyde | Base-catalyzed reaction of the aldehyde intermediate with itself. |

| Saponification | Residual Ester Precursor | Incomplete hydrolysis of the ester to the carboxylic acid. |

Degradation Pathways Leading to Ozagrel Impurity IV under Stress Conditions

Forced degradation studies are used to identify potential degradation products that could form under various stress conditions during storage and handling. nih.govnih.gov

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)Hydrolysis involves the reaction of a drug substance with water. Ozagrel's stability can be affected by pH.sci-hub.se

Acidic Conditions: Under strong acidic conditions, the imidazole ring could be protonated. While the acrylic acid moiety is generally stable, extreme conditions could potentially promote unwanted reactions.

Basic Conditions: In basic solutions, the carboxylic acid group will be deprotonated. High pH could potentially catalyze reactions involving the acrylic double bond, although specific pathways are not detailed in the available literature for Ozagrel itself. Studies on similar molecules show that basic conditions can rapidly accelerate degradation. sci-hub.se

Neutral Conditions: In neutral pH, Ozagrel is expected to be more stable, but degradation can still occur over extended periods, often accelerated by heat or light.

Oxidative Degradation ProcessesOxidation is a common degradation pathway for many pharmaceuticals and can be initiated by oxygen, peroxides, or metal ions.researchgate.netmdpi.com

For Ozagrel, several sites are susceptible to oxidation:

Imidazole Ring: The imidazole ring can be oxidized to form N-oxides or other degradation products.

Acrylic Double Bond: The double bond in the acrylic acid side chain is susceptible to oxidation, which could lead to the formation of epoxides, diols, or even cleavage of the bond.

Benzylic Position: The methylene (B1212753) group connecting the imidazole to the phenyl ring is a benzylic position and can be susceptible to oxidation, potentially forming a ketone.

The presence of trace metal ions can act as catalysts for these oxidative processes, leading to the formation of a complex mixture of degradation products. nih.gov

| Stress Condition | Potential Degradation Site | Possible Product Type |

| Hydrolysis (Acid/Base) | Ester precursor (if present) | Carboxylic acid (Ozagrel) |

| Oxidation | Imidazole Ring | N-oxide |

| Oxidation | Acrylic Double Bond | Epoxide, Diol |

| Oxidation | Benzylic Methylene Group | Ketone |

Photolytic Degradation Phenomena

Photolytic degradation involves the breakdown of a molecule due to exposure to light, typically in the ultraviolet (UV) or visible spectrum. researchgate.net For a molecule to undergo photolytic degradation, it must absorb light energy, which excites its electrons to a higher energy state. This excited state can then lead to chemical reactions, such as oxidation, reduction, isomerization, or cyclization, resulting in the formation of degradation products. researchgate.netmdpi.com

Studies on Ozagrel have demonstrated its susceptibility to photochemical degradation. researchgate.net When exposed to a combination of UV and visible light as per ICH Q1B guidelines, Ozagrel shows degradation, leading to the formation of various impurities. medcraveonline.comresearchgate.net The formation of this compound under these conditions would be contingent on the specific photochemical pathways activated. The rate and extent of photolytic degradation are influenced by several factors, including the intensity and wavelength of the light, the duration of exposure, the solvent system, and the presence of photosensitizers or quenchers. researchgate.net

Table 1: Illustrative Research Findings on Photolytic Degradation of Ozagrel

| Parameter | Condition | Observation | Reference |

| Stress Condition | Photochemical | Ozagrel undergoes degradation upon exposure to light. | researchgate.net |

| Light Source | Combination of UV and Visible Light | Degradation products are formed, necessitating a stability-indicating method for analysis. | researchgate.netresearchgate.net |

| Mechanism | Non-oxidative or oxidative photolytic reactions | Potential pathways include isomerization, dimerization, cyclization, and photo-oxidation. | researchgate.net |

Note: This table is illustrative and based on general findings for Ozagrel's photostability. Specific data for Impurity IV is not available.

Thermal Degradation Kinetics

Thermal degradation is the breakdown of a substance due to heat. The kinetics of this process, which describes the rate at which the degradation occurs, is crucial for determining the shelf-life and appropriate storage conditions for a pharmaceutical product. pharmaguideline.com The rate of thermal degradation is highly dependent on temperature, as described by the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. researchgate.net

Forced degradation studies on Ozagrel confirm its lability under thermal stress. researchgate.nethumanjournals.com When subjected to elevated temperatures (e.g., 70-80°C), the parent drug degrades, and the formation of impurities is observed. researchgate.netresearchgate.net The study of thermal degradation kinetics involves determining the order of the reaction (e.g., zero-order, first-order), the rate constant (k), and the activation energy (Ea). This data allows for the prediction of degradation at lower, typical storage temperatures. While specific kinetic parameters for the formation or degradation of this compound are not published, it is understood that its concentration would change over time at elevated temperatures.

Table 2: Representative Data from Thermal Degradation Studies of Ozagrel

| Temperature (°C) | Duration | Percent Degradation of Ozagrel | Kinetic Parameter (Illustrative) | Reference |

| 70 | 48 hours | Significant degradation observed | First-order kinetics often assumed for drug degradation | researchgate.net |

| 80 | 24 hours | Increased rate of degradation compared to 70°C | Rate constant (k) increases with temperature | researchgate.net |

Note: The data presented is representative of typical findings in forced degradation studies of pharmaceutical compounds like Ozagrel. Specific kinetic data for this compound is not publicly available.

Advanced Analytical Methodologies for Isolation and Characterization of Ozagrel Impurity Iv

Chromatographic Separation Techniques for Impurity Isolation and Resolution

The isolation and resolution of Ozagrel Impurity IV from the bulk API and other impurities necessitate the use of highly efficient and selective chromatographic techniques. The development of a suitable chromatographic method is a multi-step process involving the screening of various parameters to achieve optimal separation. lcms.cz

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its high resolution and sensitivity. semanticscholar.org The development of a robust HPLC method for this compound involves a systematic approach to optimize separation parameters. lcms.czchromatographyonline.com

A typical starting point is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. humanjournals.com For Ozagrel and its impurities, a C18 column is often a suitable choice. humanjournals.com Method development involves screening different column chemistries and mobile phase compositions to achieve the desired selectivity. chromatographyonline.com

Key parameters that are systematically optimized include:

Mobile Phase pH: The pH of the mobile phase significantly influences the retention and selectivity of ionizable compounds like Ozagrel and its impurities. chromatographyonline.com Screening a range of pH values is crucial to find the optimal separation window where resolution between the main peak and Impurity IV is maximized. americanpharmaceuticalreview.com

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase are adjusted to fine-tune the retention times and peak shapes. chromatographyonline.com

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often employed to effectively separate a complex mixture of the API and its impurities within a reasonable analysis time. lcms.cz

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and peak shape. lcms.cz

A stability-indicating RP-HPLC method for Ozagrel has been developed using a mobile phase consisting of methanol (B129727) and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 4 with orthophosphoric acid) in a ratio of 80:20 v/v. humanjournals.com This method demonstrated good resolution of Ozagrel from its degradation products. humanjournals.com

Table 1: Illustrative HPLC Method Parameters for Ozagrel Impurity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | A: 0.02 M KH2PO4 (pH 4.0) B: Methanol | The aqueous buffer controls the ionization state of the analytes, while the organic modifier controls the elution strength. |

| Gradient | Time (min) | %B |

| 0 | 20 | |

| 15 | 80 | |

| 20 | 80 | |

| 22 | 20 | |

| 25 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 272 nm | Wavelength at which Ozagrel exhibits significant absorbance. humanjournals.com |

| Column Temp. | 30 °C | Provides consistent retention times and peak shapes. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC. researchgate.net The principles of method development for UPLC are similar to HPLC, but the shorter analysis times allow for more rapid screening of different conditions. americanpharmaceuticalreview.com UPLC is particularly advantageous for complex impurity profiles, offering enhanced sensitivity for detecting trace-level impurities. researchgate.net The transfer of an optimized HPLC method to a UPLC system can be achieved using column calculators to adjust for the different column dimensions and particle sizes. lcms.cz

Gas Chromatography (GC) for Volatile Species and Derivatization Approaches

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org If this compound is volatile or can be made volatile through derivatization, GC can be an effective analytical tool. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. mdpi.com

For non-volatile impurities, a derivatization step may be necessary to increase their volatility. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which convert polar functional groups into less polar, more volatile derivatives. jfda-online.com The choice of derivatization reagent depends on the functional groups present in the impurity molecule. jfda-online.com

The purity of the carrier gas used in GC is crucial for achieving a stable baseline and accurate results. organomation.com Impurities such as moisture and oxygen in the carrier gas can degrade the column and affect detector sensitivity. organomation.com

Specialized Chromatographic Modalities

For impurities that are difficult to separate by conventional RP-HPLC, specialized chromatographic techniques can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. lcms.cz

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast separations and is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is particularly useful for separating high molecular weight impurities or aggregates from the main compound.

Capillary Electrophoresis for Impurity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov CE is an excellent alternative or complementary technique to HPLC for impurity profiling. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be utilized depending on the properties of the impurity. unifi.itmdpi.com CZE is suitable for charged molecules, while MEKC can separate neutral compounds by partitioning them into micelles. unifi.it The development of a CE method involves optimizing parameters such as the background electrolyte composition, pH, applied voltage, and capillary temperature. unifi.itx-mol.net

Structural Elucidation Strategies for this compound

Once this compound has been isolated, a combination of spectroscopic techniques is used for its structural elucidation. shimadzu.com

A primary and powerful tool for this purpose is Mass Spectrometry (MS) , often coupled with a chromatographic inlet (LC-MS or GC-MS). semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the impurity, which allows for the determination of its elemental composition. shimadzu.comrasayanjournal.co.in Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the impurity ion and obtain structural information from the resulting fragmentation pattern. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure determination. semanticscholar.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and connectivity of protons and carbons in the molecule. semanticscholar.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the complete chemical structure by revealing correlations between different nuclei. semanticscholar.orgrasayanjournal.co.in Due to the typically small amounts of isolated impurities, highly sensitive NMR probes are often required. jstar-research.com

Table 2: Analytical Techniques for Structural Elucidation of this compound

| Technique | Information Provided |

|---|---|

| LC-MS/MS | Provides the molecular weight and fragmentation pattern of the impurity, offering initial structural clues. sgs-institut-fresenius.de |

| HRMS | Determines the accurate mass and elemental composition of the impurity. rasayanjournal.co.in |

| ¹H NMR | Identifies the different types of protons and their chemical environments. semanticscholar.org |

| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. semanticscholar.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms to build the complete molecular structure. rasayanjournal.co.in |

In some cases, forced degradation studies can be performed to intentionally generate impurities and aid in their identification. jstar-research.com By subjecting the Ozagrel drug substance to stress conditions such as acid, base, oxidation, and heat, degradation products are formed, which may include Impurity IV. humanjournals.com Comparing the chromatographic and spectroscopic data of the impurity formed under stress with that of the isolated Impurity IV can help confirm its structure and understand its formation pathway. humanjournals.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Methanol |

| Ozagrel |

| This compound |

| Orthophosphoric acid |

Mass Spectrometry (MS) Applications in Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of unknown impurities in pharmaceuticals due to its high sensitivity and selectivity. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It allows for the determination of molecular weight and provides information about the elemental composition and fragmentation of a molecule. americanpharmaceuticalreview.comnih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) is instrumental in determining the precise elemental composition of an unknown impurity. americanpharmaceuticalreview.comamericanpharmaceuticalreview.cominteresjournals.org By providing accurate mass measurements, often with a mass accuracy of less than 5 ppm, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. americanpharmaceuticalreview.com This capability is crucial in the early stages of impurity identification to propose a molecular formula. americanpharmaceuticalreview.comresolvemass.ca For instance, in the analysis of pharmaceutical impurities, HR-MS can yield an elemental composition with a mass accuracy as low as 0.18 ppm, providing a high degree of confidence in the proposed formula. americanpharmaceuticalreview.com

Table 1: Illustrative HR-MS Data for an Unknown Impurity

| Parameter | Value |

| Measured m/z | 581.XXXX |

| Proposed Elemental Composition | C28H34O9ClS |

| Mass Accuracy (ppm) | 0.18 |

This table is for illustrative purposes and does not represent actual data for this compound.

Tandem Mass Spectrometry (MSn) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) is a key technique for elucidating the structure of an impurity by analyzing its fragmentation patterns. nih.govwikipedia.org In an MS/MS experiment, the molecular ion of the impurity is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgwvu.edu The resulting fragment ions provide valuable information about the molecule's substructures. nih.govwikipedia.org By comparing the fragmentation pattern of the impurity with that of the active pharmaceutical ingredient (API), structural similarities and differences can be identified, aiding in the elucidation of the impurity's structure. americanpharmaceuticalreview.com The analysis of these fragmentation pathways is a cornerstone of structural characterization in modern pharmaceutical analysis. americanpharmaceuticalreview.comwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Complex Mixtures

For the analysis of complex mixtures, such as those containing an API and its impurities, the coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is indispensable. lcms.czamericanpharmaceuticalreview.combiomedres.us LC separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification. americanpharmaceuticalreview.cominteresjournals.org This hyphenated technique allows for the determination of the molecular weight of each separated component, even those present at low levels. americanpharmaceuticalreview.comchromatographyonline.com The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with MS (UPLC-MS) further enhances separation efficiency and sensitivity, making it a powerful tool for impurity profiling. lcms.czbiomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, providing comprehensive information about the molecular architecture. resolvemass.cafrontiersin.orgnih.gov It is often used in conjunction with MS to confirm the proposed structure of an impurity. resolvemass.ca

Proton Nuclear Magnetic Resonance (1H-NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H-NMR spectrum are used to deduce the structure of a compound. rsc.org While specific ¹H-NMR data for this compound is not publicly available, the general approach involves comparing the spectrum of the impurity with that of Ozagrel to identify structural modifications.

Table 2: Representative ¹H-NMR Data Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Proton Environment |

| 7.0 - 8.0 | Multiplet | - | Aromatic Protons |

| 2.0 - 3.0 | Singlet | - | Methyl Protons |

This table is a generalized example and does not reflect actual data for this compound.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C-NMR spectrum, with the chemical shift indicating the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl). rsc.org This technique is highly complementary to ¹H-NMR and MS in the structural elucidation process. frontiersin.orgnih.gov

Table 3: Illustrative ¹³C-NMR Chemical Shift Ranges

| Chemical Shift (δ) ppm | Carbon Type |

| 160 - 220 | Carbonyl (C=O) |

| 100 - 150 | Aromatic/Alkene (C=C) |

| 0 - 50 | Alkyl (C-C) |

This table provides general chemical shift ranges and is not specific to this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the definitive structural confirmation of complex organic molecules like this compound. Unlike one-dimensional (1D) NMR, 2D techniques reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular framework. scispace.comnbuv.gov.ua For the analysis of this compound, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments is utilized. pmda.go.jp

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, the key correlation is observed between the two vinyl protons of the propenoic acid moiety (H-2' and H-3'). The magnitude of the coupling constant (³J) between these protons is diagnostic for the geometry of the double bond. In the parent E-isomer (Ozagrel), this coupling is typically large (~16 Hz), whereas for the Z-isomer (Impurity IV), a smaller coupling constant (~12 Hz) is expected, providing the first strong evidence for its geometric assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum that have attached protons. researchgate.net For Impurity IV, HSQC is used to assign the carbons of the imidazole (B134444) ring, the phenyl ring, the methylene (B1212753) bridge, and the vinylic carbons (C-2' and C-3').

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J). researchgate.net This technique connects the different spin systems identified by COSY, allowing for the complete assembly of the molecular structure. For instance, correlations from the methylene protons (H-5') to the carbons of the imidazole ring (C-2, C-5) and the phenyl ring (C-1'', C-2'', C-6'') confirm the connectivity of these fragments. Most importantly, correlations from the vinylic proton H-2' to the carboxyl carbon (C-1') and the phenyl carbon C-1'' establish the position of the propenoic acid group. The specific chemical shifts and correlations observed in the HMBC spectrum provide definitive proof of the structure of Impurity IV. scispace.com

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data and HMBC Correlations for this compound (in DMSO-d₆) This data is illustrative and based on typical chemical shifts for similar structures.

| Position | δ ¹³C (ppm) | δ ¹H (ppm, Mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | 137.5 | 7.75 (s) | C-4, C-5, C-5' |

| 4 | 128.8 | 7.25 (s) | C-2, C-5 |

| 5 | 119.5 | 6.95 (s) | C-2, C-4, C-5' |

| 5' | 51.0 | 5.30 (s) | C-2, C-5, C-1'', C-2'', C-6'' |

| 1' | 167.2 | - | - |

| 2' | 121.5 | 6.10 (d, 12.0) | C-1', C-3', C-1'' |

| 3' | 142.0 | 7.50 (d, 12.0) | C-1', C-2', C-1'', C-2'', C-6'' |

| 1'' | 135.0 | - | - |

| 2''/6'' | 129.5 | 7.40 (d, 8.0) | C-4'', C-5', C-3' |

| 3''/5'' | 127.8 | 7.30 (d, 8.0) | C-1'', C-4'' |

| 4'' | 138.0 | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. spbu.ru The IR spectrum of this compound is expected to be very similar to that of the parent Ozagrel, as they are isomers containing the same functional groups. However, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes be used to distinguish between isomers. nbuv.gov.ua

The key absorptions in the IR spectrum of this compound confirm the presence of its constituent functional groups:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. mhlw.go.jp

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene bridge) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the α,β-unsaturated carboxylic acid. mhlw.go.jp

C=C Stretch: Absorptions for the carbon-carbon double bonds of the aromatic ring and the propenoic acid chain are expected in the 1600-1650 cm⁻¹ region. The C=C stretching of the Z-alkene might show a slightly different wavenumber and intensity compared to the E-alkene in Ozagrel.

C-N Stretch: Vibrations associated with the imidazole ring are typically found in the 1300-1400 cm⁻¹ range.

Out-of-Plane Bending: Strong bands in the 650-900 cm⁻¹ region can give information about the substitution pattern of the phenyl ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 3030-3150 | C-H stretch | Aromatic/Vinylic | Medium |

| 2850-2960 | C-H stretch | Aliphatic (CH₂) | Medium |

| 1695 | C=O stretch | Conjugated Carboxylic Acid | Strong |

| 1640 | C=C stretch | Alkene (Z-isomer) | Medium |

| 1610, 1495 | C=C stretch | Aromatic Ring | Medium-Weak |

| 980 | =C-H bend | Alkene (trans) - Absent/Weak | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. scribd.com The primary chromophore in both Ozagrel and its Z-isomer impurity is the 4-(imidazol-1-ylmethyl)cinnamoyl system.

Geometric isomers often exhibit distinct UV-Vis spectra. The E-isomer (Ozagrel) is generally more planar and thermodynamically stable, allowing for more effective π-electron delocalization. This typically results in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε). researchgate.net Conversely, the Z-isomer (Impurity IV) often experiences greater steric hindrance, which can force the phenyl ring and the carboxylic acid group out of planarity. This disruption of conjugation leads to a shift of the λmax to a shorter wavelength (a hypsochromic or blue shift) and a decrease in the molar absorptivity (a hypochromic effect). nih.gov

This difference in UV absorption is fundamental for the detection and quantification of Impurity IV by HPLC with a UV detector. The impurity will typically have a different retention time and a different response factor compared to the parent API.

Table 3: Comparative UV-Vis Absorption Data for Ozagrel and this compound This data is illustrative and based on typical spectral properties of E/Z isomers.

| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Spectral Effect |

|---|---|---|---|---|

| Ozagrel | E (trans) | ~295 | ~25,000 | Reference |

Integration of Hyphenated Techniques (e.g., LC-NMR-MS) for Comprehensive Analysis

The unambiguous identification of low-level impurities in a complex mixture, such as a bulk drug substance, is most powerfully accomplished using hyphenated analytical techniques. The online coupling of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a synergistic flow of information from a single analysis. researchgate.netresearchgate.net

The LC-NMR-MS workflow for the analysis of this compound proceeds as follows:

LC Separation: The bulk drug sample is injected into an HPLC system. A suitable chromatographic method separates Ozagrel from Impurity IV and any other related substances based on their differing polarities. A UV/PDA detector provides initial detection and quantification.

MS Detection: Post-column, the eluent is split. A small portion is directed to the Mass Spectrometer. ESI-MS (Electrospray Ionization Mass Spectrometry) provides the molecular weight of the eluting peaks. For Impurity IV, the MS would show an [M+H]⁺ ion identical to that of Ozagrel, confirming it is an isomer.

NMR Analysis: The majority of the eluent flows into the NMR spectrometer. For trace impurities, the analysis is typically performed in "stop-flow" mode. google.com When the LC-UV chromatogram shows the Impurity IV peak entering the NMR flow cell, the chromatographic pump is stopped. This traps the isolated impurity in the NMR probe, allowing for extended acquisition times to record high-quality 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectra on a very small amount of material. cphi-online.com

This integrated approach is exceptionally powerful. The LC provides purification, the MS confirms the molecular formula (as an isomer), and the stop-flow NMR provides the detailed structural data required to definitively identify the impurity as the Z-isomer of Ozagrel without the need for physical isolation and purification of the compound, saving significant time and resources in the drug development process. researchgate.net

Quantitative Determination and Impurity Profiling of Ozagrel Impurity Iv

Development of Stability-Indicating Analytical Methods for Ozagrel and its Impurities

The development of a stability-indicating analytical method (SIAM) is a crucial aspect of pharmaceutical analysis. ijcrt.org It is a validated quantitative procedure designed to accurately measure the concentration of the active ingredient, free from interference from potential impurities, degradation products, and excipients. ijcrt.org For Ozagrel and its impurities, this typically involves the use of high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC). nih.gov

The primary objective of a SIAM is to provide a clear picture of the stability of a drug substance or product over time and under various environmental conditions. nih.gov This is achieved through forced degradation studies, also known as stress testing. nih.govijrpp.com These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to intentionally generate degradation products. ijrpp.commedcraveonline.com The information gathered from these studies helps in understanding the degradation pathways and in developing an analytical method that can effectively separate all potential degradation products from the parent drug. nih.govpharmtech.com

The development process for a SIAM for Ozagrel and its impurities would involve:

Selection of an appropriate chromatographic system: This includes choosing a suitable column (e.g., C18), mobile phase composition, and detector. nih.gov

Method optimization: Fine-tuning parameters such as mobile phase pH, gradient elution program, and flow rate to achieve optimal separation of Ozagrel from all its known impurities, including Impurity IV, and any new degradation products formed during stress testing. youtube.com

Forced degradation studies: Subjecting Ozagrel to various stress conditions to generate a comprehensive impurity profile. ijrpp.com

Method validation: Once the method is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. emerypharma.com

Method Validation Parameters for Ozagrel Impurity IV Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. emerypharma.com For the quantification of this compound, the following validation parameters are essential:

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govscielo.br Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. gavinpublishers.com

To demonstrate the specificity and selectivity of a method for this compound, forced degradation studies are paramount. ijrpp.com By analyzing samples of Ozagrel that have been subjected to acidic, alkaline, oxidative, photolytic, and thermal stress, it can be demonstrated that the peak corresponding to Impurity IV is well-resolved from the main Ozagrel peak and any other degradation products. scirp.org Peak purity analysis, often performed using a photodiode array (PDA) detector, can further confirm that the chromatographic peak for Impurity IV is not co-eluting with other components. amazonaws.com

Table 1: Illustrative Forced Degradation Conditions for Ozagrel

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C for 30 minutes |

| Base Hydrolysis | 0.1 N NaOH | 60°C for 30 minutes |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Thermal Degradation | 60°C | 24 hours |

| Photolytic Degradation | UV light (254 nm) | 24 hours |

This table is for illustrative purposes and actual conditions may vary.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

To determine the linearity for this compound, a series of solutions with known concentrations of the impurity standard would be prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. nih.gov

Table 2: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 1500 |

| 1.0 | 3050 |

| 2.5 | 7450 |

| 5.0 | 15100 |

| 10.0 | 30200 |

This is a hypothetical data set.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For impurity analysis, the LOQ is a particularly important parameter as it defines the lower limit of the reporting threshold for impurities. scielo.br The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the impurity recovered is calculated. nih.gov

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is typically evaluated at three levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision of the method between different laboratories.

Table 3: Sample Accuracy and Precision Results for this compound

| Parameter | Acceptance Criteria | Result |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Repeatability (% RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |

% RSD = Percent Relative Standard Deviation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpbs.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. emerypharma.com

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. scirp.org In the context of analytical method development, QbD principles can be applied to identify critical method parameters that could affect the performance of the method for quantifying this compound. scirp.org Design of Experiments (DoE) can be used to systematically vary factors such as mobile phase composition, pH, column temperature, and flow rate to assess their impact on the separation and quantification of the impurity. youtube.com This approach helps to establish a "design space" for the analytical method, within which the method is known to be robust. scirp.org

Preparation and Characterization of this compound Reference Standards for Quantitative Analysis

The accurate quantitative determination of any impurity in an active pharmaceutical ingredient (API) is contingent upon the availability of a well-characterized, highly pure reference standard. usp.orgresearchgate.net For this compound, the preparation and subsequent characterization of such a standard are critical steps in the development of validated analytical methods for quality control. This process involves the synthesis of the impurity, its purification to a high degree, and comprehensive structural elucidation using a suite of spectroscopic and chromatographic techniques. researchgate.netnih.gov

Synthesis and Purification

The reference standard for an impurity is typically obtained either through isolation from bulk batches of the API or via direct chemical synthesis. researchgate.netnih.gov Isolation from the API is often challenging due to the low concentration of the impurity, making targeted synthesis the more common and reliable approach. researchgate.net The synthetic route for an impurity is often devised based on its presumed structure, which may be inferred from the manufacturing process of the parent drug, Ozagrel.

For instance, a potential process-related impurity could be an ester precursor of the final carboxylic acid moiety in Ozagrel. The synthesis of such an impurity, for example, (E)-4-(1-imidazolylmethyl) methyl cinnamate, which has been identified as a related substance in Ozagrel, involves the reaction of appropriate starting materials under controlled conditions to yield the target molecule. nifdc.org.cn

Following synthesis, the crude impurity must undergo rigorous purification to achieve the high level of purity required for a reference standard (typically >99%). Common purification techniques include:

Column Chromatography: A fundamental technique used to separate the target impurity from starting materials, reagents, and other by-products based on differential adsorption on a stationary phase. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This method offers higher resolution and is often used as a final purification step to isolate the impurity with very high purity. nih.govresearchgate.net

Recrystallization: A technique used to purify solid compounds based on differences in solubility.

The purity of the final reference standard is then confirmed using a high-resolution analytical method, typically HPLC, with a purity value assigned based on the peak area percentage.

Structural Characterization

Once a highly pure reference standard is obtained, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of advanced analytical techniques that provide complementary information about the molecule's constitution and stereochemistry. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the reference standard and for the quantitative analysis of the impurity in the Ozagrel API. ijprajournal.com A stability-indicating HPLC method is developed to ensure that the impurity peak is well-resolved from the main API peak and other potential impurities. nifdc.org.cn

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Inertsil ODS C18 (or equivalent) |

| Mobile Phase A | 0.01 mol·L⁻¹ Ammonium Acetate (B1210297) Buffer |

| Mobile Phase B | Methanol (B129727) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL·min⁻¹ |

| Detection Wavelength | 272 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

This table is based on methodologies reported for the analysis of related substances in Ozagrel sodium injections. nifdc.org.cn

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the impurity and providing fragmentation data that aids in structural elucidation. ijprajournal.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. nifdc.org.cn

Table 2: Representative Mass Spectrometric Data for an Ozagrel Impurity

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC-MS/Q-TOF | ESI+ | [M+H]⁺ | Corresponds to the protonated molecular ion, confirming the molecular weight. |

| MS/MS | ESI+ | Fragment ions | Provides structural information based on the fragmentation pattern of the parent ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of organic molecules. A complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms within the molecule, confirming the proposed structure of Impurity IV. nih.govijper.org

Table 3: Hypothetical ¹H NMR Spectral Data for an Ozagrel-Related Impurity

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 6.5 | Multiple peaks | - | Aromatic and vinylic protons |

| 5.2 | Singlet | 2H | -CH₂- (Imidazolylmethyl) |

| 3.8 | Singlet | 3H | -OCH₃ (Ester methyl) |

Note: The chemical shifts are illustrative and depend on the exact structure of the impurity.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the impurity molecule. farmaciajournal.com The IR spectrum provides characteristic absorption bands corresponding to specific bond vibrations (e.g., C=O, C=C, C-N), which serves as confirmatory evidence for the proposed structure. researchgate.netijper.org

Table 4: Key IR Absorption Bands for a Potential Ozagrel Impurity

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Aromatic C-H stretch |

| ~1715 | C=O stretch (Ester) |

| ~1640 | C=C stretch (Alkene) |

| ~1250 | C-O stretch (Ester) |

The collective data from these characterization techniques provides an unambiguous structural confirmation of the this compound reference standard. This fully characterized standard is then used for the validation of analytical methods and for routine quality control testing of Ozagrel bulk drug and its finished formulations, ensuring their safety and efficacy. usp.org

Advanced Research on the Genesis and Control of Ozagrel Impurity Iv

Identification of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) Influencing Impurity IV Formation

The formation of Ozagrel Impurity IV, like other process-related impurities, is intrinsically linked to the specific conditions and materials used during the synthesis of the active pharmaceutical ingredient (API), Ozagrel. axios-research.com Identifying the Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) that influence its formation is a foundational step in ensuring the quality and purity of the final drug substance. pharmtech.compharmexcil.comamericanpharmaceuticalreview.com CPPs are operational variables that must be controlled within a defined range to meet the product's critical quality attributes (CQAs), while CMAs are the physical, chemical, biological, or microbiological properties of input materials that should be within an appropriate limit to ensure the desired quality. pharmexcil.comturkjps.org

In the synthesis of Ozagrel and its derivatives, several parameters can be considered potential CPPs. wikipedia.org For instance, in a related synthesis of a paeonol-ozagrel conjugate, the chlorination of Ozagrel was conducted in an anhydrous environment specifically to avoid the generation of impurities. nih.govfrontiersin.org This highlights the criticality of controlling the presence of water. Temperature is another frequently identified CPP. pharmtech.com In one synthesis, the reaction temperature was maintained at 77°C for 2.5 hours, while in another, an ice bath was used during the addition of chlorinated ozagrel. nih.govfrontiersin.org These variations underscore the importance of temperature control in directing the reaction pathway and minimizing byproduct formation. nih.gov The duration of a reaction is also a critical factor; prolonged reaction times can sometimes lead to an increase in impurity levels. nih.gov

The quality of starting materials and reagents, which fall under CMAs, is paramount. iajps.com Impurities present in the starting materials or reagents can be carried through the synthesis and impact the final impurity profile of the API. iajps.com For example, the synthesis of Ozagrel involves the use of reagents like thionyl chloride and dimethylformamide (DMF). frontiersin.org The purity and specifications of these reagents are crucial. The use of different suppliers for starting materials can also introduce variability and potentially new impurities. nihs.go.jp

A systematic approach to identifying CPPs and CMAs often involves a risk assessment to understand the potential impact of each parameter and attribute on the formation of critical impurities like Impurity IV. pharmtech.comunimi.it This can be followed by Design of Experiments (DoE) to study the interactions between different parameters and establish a design space where the process consistently yields a product with the desired quality. unimi.itsepscience.com

Table 1: Potential Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) for Ozagrel Synthesis

| Category | Parameter/Attribute | Potential Impact on Impurity IV Formation |

| CPP | Temperature | Can influence reaction kinetics and the formation of degradation products or byproducts. |

| CPP | Reaction Time | Extended reaction times may lead to the formation of secondary or degradation impurities. |

| CPP | pH | Can affect the stability of intermediates and the final product, potentially leading to impurity formation. |

| CPP | Stirring Speed | Inadequate mixing can result in localized concentration gradients and non-uniform reaction conditions, leading to side reactions. |

| CPP | Rate of Reagent Addition | A rapid addition rate may cause localized temperature increases or concentration imbalances, favoring impurity formation. |

| CMA | Purity of Starting Materials | Impurities in starting materials can react to form new impurities or be carried through to the final product. |

| CMA | Solvent Quality | The presence of water or other impurities in solvents can lead to undesirable side reactions. nih.gov |

| CMA | Reagent Concentration | Variations in reagent concentration can alter the reaction stoichiometry and promote the formation of byproducts. |

Application of Quality by Design (QbD) Principles in Ozagrel Impurity Control and Method Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comresearchgate.net The application of QbD principles is crucial for effectively controlling impurities like this compound. acdlabs.com This proactive approach builds quality into the manufacturing process rather than relying on end-product testing. impactfactor.org

The core of Analytical Quality by Design (AQbD) is to develop robust and reliable analytical methods that are fit for their intended purpose throughout their lifecycle. veeprho.compharm-int.com This is particularly important for impurity analysis, where the goal is to accurately detect and quantify impurities to ensure the safety and efficacy of the drug product. researchgate.net

The AQbD process for controlling this compound would typically involve the following steps:

Define the Analytical Target Profile (ATP): This involves establishing the performance requirements for the analytical method, such as the desired accuracy, precision, linearity, and sensitivity for quantifying Impurity IV. sepscience.compharm-int.com The ATP ensures the method is capable of reliably measuring the impurity at its specified limit. veeprho.com

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): For an HPLC method, which is commonly used for impurity profiling, CMAs could include resolution between Ozagrel and Impurity IV, and the limit of detection (LOD) and limit of quantitation (LOQ) for the impurity. veeprho.com CMPs would be the variables that can affect these attributes, such as mobile phase composition, pH, column temperature, and flow rate. sepscience.com

Risk Assessment: A risk assessment is performed to identify the method parameters that are most likely to impact the method's performance. This helps to focus development efforts on the most critical variables. researchgate.net

Method Development and Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple parameters and their interactions. sepscience.com By performing a series of well-designed experiments, a "design space" can be established. This is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. sepscience.com Operating within this design space ensures the method remains robust even with minor variations in the parameters.

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as intended. pharm-int.com This includes defining the operating ranges for the critical method parameters. The performance of the method is then monitored over its lifecycle, allowing for continuous improvement. pharm-int.com

By applying QbD principles, a deep understanding of the analytical method is gained, leading to a more robust and reliable method for the control of this compound. impactfactor.org This systematic approach minimizes variability and ensures consistent method performance, which is essential for regulatory compliance and patient safety. impactfactor.org

Table 2: Illustrative Analytical Target Profile (ATP) for an HPLC Method for this compound

| Performance Characteristic | Target |

| Analyte | This compound |

| Matrix | Ozagrel Drug Substance |

| Technique | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) |

| Accuracy | 90.0% - 110.0% recovery of the true value |

| Precision (RSD) | ≤ 5.0% for replicate injections |

| Linearity (r²) | ≥ 0.99 |

| Limit of Quantitation (LOQ) | ≤ 0.05% with respect to Ozagrel |

| Resolution | ≥ 2.0 between Ozagrel and Impurity IV |

In Silico Modeling and Computational Chemistry for Predicting Impurity Formation and Stability

In silico modeling and computational chemistry have emerged as powerful tools in pharmaceutical development, offering insights into molecular properties and reaction mechanisms that can be difficult to obtain through experimental methods alone. cuny.edu These computational approaches can be invaluable in understanding the formation and stability of impurities like this compound. spbu.ru

Computational chemistry utilizes quantum mechanics to model molecular structures and predict their behavior. cuny.edu By calculating properties such as molecular geometry, charge distribution, and reaction energies, researchers can gain a deeper understanding of the factors that drive impurity formation. cuny.edu For instance, computational models can be used to assess the relative stabilities of Ozagrel and potential impurities, providing clues as to which byproducts are most likely to form under specific reaction conditions. mdpi.com

One key application is the prediction of reaction pathways. By modeling the transition states of various potential reactions, it is possible to determine the energy barriers associated with each pathway. cuny.edu A lower energy barrier suggests a more favorable reaction, indicating a higher likelihood of formation for a particular impurity. This information can guide process development by helping to select reaction conditions that disfavor the formation of Impurity IV.

Molecular dynamics simulations can further be used to study the stability of Ozagrel and its impurities in different environments, such as in solution or in the solid state. nih.govresearchgate.net These simulations track the movement of atoms over time, providing insights into conformational changes and potential degradation pathways. nih.gov For example, a simulation could reveal how the presence of water or other solvents might influence the stability of Ozagrel and contribute to the formation of Impurity IV.

The use of in silico tools can also aid in the interpretation of experimental data. For example, if an unknown impurity is detected during analysis, its mass can be used to propose potential structures. Computational methods can then be used to predict the spectroscopic properties (e.g., NMR, mass spectrometry) of these candidate structures, which can then be compared to the experimental data to aid in identification. acdlabs.com

Table 3: Applications of In Silico Modeling in this compound Research

| Computational Technique | Application | Expected Outcome |

| Quantum Mechanics (QM) | Calculation of molecular properties (geometry, energy, charge distribution) of Ozagrel and Impurity IV. | Understanding of the relative stability and reactivity of the molecules. |

| Transition State Theory | Modeling of reaction pathways leading to the formation of Impurity IV. | Identification of the most likely mechanisms of impurity formation and the associated energy barriers. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of Ozagrel and Impurity IV in different solvent environments. | Prediction of the stability of the molecules and potential degradation pathways. |

| Spectroscopic Prediction | Calculation of predicted NMR and mass spectra for potential impurity structures. | Aiding in the structural elucidation of unknown impurities detected during analysis. |

Strategies for Impurity IV Reduction and Elimination in Ozagrel Synthesis and Formulation Processes

The control of impurities is a critical aspect of pharmaceutical manufacturing, and several strategies can be employed to reduce or eliminate this compound during both the synthesis and formulation stages. lhasalimited.org A comprehensive impurity control strategy often involves a combination of approaches, from optimizing the synthetic process to implementing appropriate purification techniques. iajps.com

Process Optimization:

One of the most effective ways to control impurities is to prevent their formation in the first place. lhasalimited.org This can be achieved by carefully optimizing the synthetic process based on the identified CPPs. For example, if temperature is found to be a critical parameter, the reaction can be conducted at a temperature that maximizes the yield of Ozagrel while minimizing the formation of Impurity IV. pharmtech.com Similarly, controlling the quality of starting materials and reagents (CMAs) is essential. iajps.com Using highly pure starting materials and solvents can significantly reduce the levels of process-related impurities. nih.gov

In the synthesis of a paeonol-ozagrel conjugate, for instance, the reaction was carried out in an anhydrous environment to prevent the formation of impurities. frontiersin.org Another strategy involves the careful selection of reagents. In some syntheses, alternative reagents may be available that are less prone to forming byproducts. nih.gov

Purification Techniques:

Even with an optimized process, some level of impurity formation may be unavoidable. In such cases, effective purification methods are necessary to remove Impurity IV from the API. Common purification techniques in pharmaceutical manufacturing include:

Crystallization: This is a widely used method for purifying solid compounds. By carefully selecting the solvent and controlling the cooling rate, it is often possible to selectively crystallize the desired product, leaving the impurities behind in the mother liquor. pharmtech.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. frontiersin.org In the synthesis of a paeonol-ozagrel conjugate, the product was purified using a chromatography column with ethyl acetate (B1210297) as the eluent. frontiersin.org

Formulation Considerations:

Impurities can also form during the formulation of the final drug product due to interactions between the API and excipients or due to degradation over time. axios-research.com Therefore, it is important to select excipients that are compatible with Ozagrel and to conduct stability studies to assess the potential for impurity formation under various storage conditions. The use of antioxidants or other stabilizing agents may also be considered to prevent degradation.

By implementing a multi-faceted approach that combines process optimization, effective purification, and careful formulation design, it is possible to effectively control the levels of this compound and ensure the quality, safety, and efficacy of the final drug product.

Table 4: Summary of Strategies for this compound Control

| Strategy | Description | Example |

| Process Optimization | Modifying reaction conditions to minimize impurity formation. | Conducting the reaction at a specific temperature or in an anhydrous environment. frontiersin.org |

| Control of Starting Materials | Ensuring the purity of all materials used in the synthesis. | Using high-purity solvents and reagents from qualified suppliers. iajps.com |

| Crystallization | Purifying the API by selective crystallization. | Recrystallizing the crude Ozagrel from a suitable solvent to remove impurities. |

| Chromatography | Separating the API from impurities using chromatographic techniques. | Purifying the reaction mixture using column chromatography. frontiersin.org |

| Formulation Design | Selecting compatible excipients and ensuring the stability of the final product. | Conducting compatibility studies and adding stabilizers to the formulation if necessary. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Ozagrel Impurity IV, and how do their validation parameters ensure reliability?

- Methodological Answer : UV spectrophotometry (λmax 270 nm) and HPTLC (Rf 0.40 ± 0.010) are primary methods. For UV, linearity is confirmed in 1.0–10.0 µg/mL (r = 0.999), with LOD/LOQ at 0.46/1.40 µg/mL. HPTLC validation includes accuracy (recovery >98%) and precision (%RSD <2) .

- Key Considerations : Ensure method specificity via forced degradation studies (acid/alkali hydrolysis, oxidation) to confirm impurity separation from parent compounds .

Q. How can researchers design stability-indicating assays to monitor this compound in bulk drug formulations?

- Methodological Answer : Use HPTLC with silica gel 60F-254 plates and toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v). Quantify degradation products under stress conditions (e.g., 0.1N HCl/NaOH, 30% H2O2, 80°C). Linearity ranges 30–120 ng/spot (r<sup>2</sup> = 0.999) .

- Key Considerations : Validate robustness by varying mobile phase ratios (±5%) and temperature (±2°C) to assess method resilience .

Q. What are the critical parameters for validating impurity quantification methods per ICH guidelines?

- Methodological Answer : Include specificity, linearity (r ≥ 0.995), accuracy (98–102% recovery), precision (inter-day RSD ≤2%), and sensitivity (LOD/LOQ ≤0.5% w/w). For this compound, HPTLC achieved LOD/LOQ of 4.07/12.33 ng/spot .

Advanced Research Questions

Q. How do degradation pathways of Ozagrel correlate with the formation of Impurity IV, and what mechanistic insights exist?

- Methodological Answer : Impurity IV arises primarily from acyl chloride intermediates during synthesis (e.g., thionyl chloride reactions in non-anhydrous conditions). Degradation under acidic/alkaline conditions generates hydrolytic byproducts, while oxidation produces sulfoxide derivatives .

- Data Contradictions : While UV studies suggest photo-stability, HPTLC data indicate minor photolytic degradation (1–3% impurity formation under UV light) .

Q. What strategies resolve discrepancies in impurity quantification between UV and HPTLC methods?

- Methodological Answer : Cross-validate using LC-MS/MS for structural confirmation. For example, UV may overestimate impurities due to matrix interference, whereas HPTLC’s densitometric analysis (280 nm) provides higher specificity. Use LC-QTOF-MS to isolate m/z signatures of Impurity IV .

Q. How can researchers optimize synthetic routes to minimize Impurity IV formation while maintaining yield?

- Methodological Answer : Replace thionyl chloride with milder chlorinating agents (e.g., oxalyl chloride) in anhydrous environments. Monitor reaction intermediates via in-situ FTIR to arrest impurity formation. Studies show reducing reaction temperature to 0–5°C decreases Impurity IV by 40% .

Q. What advanced statistical tools are recommended for analyzing batch-to-batch variability in Impurity IV levels?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate process parameters (pH, temperature) with impurity content. For example, PLS-DA models linking HPTLC data to reaction conditions achieved R<sup>2</sup> >0.90 .

Methodological Challenges & Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Co-elution of Impurity IV with matrix | Use orthogonal methods: HPTLC for separation, LC-MS for confirmation | |

| Low impurity recovery in spiked samples | Optimize extraction solvents (e.g., methanol:water 70:30 v/v) | |

| Discrepant LOD values across methods | Standardize calibration curves using certified reference materials (CRMs) |

Key Citations for Further Research

- Stability Studies : Kushare et al. (2018) on HPTLC method robustness .

- Synthetic Optimization : Paeonol-Ozagrel conjugation protocols (2021) .

- Regulatory Compliance : ICH Q2(R1) guidelines for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.